![molecular formula C19H19NO4 B6412306 5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261907-04-3](/img/structure/B6412306.png)
5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, also known as 5-hydroxy-3-piperidin-4-ylbenzoic acid (5-OH-PBA), is a compound found in various plants and fungi. 5-OH-PBA is widely studied for its various biological and pharmacological properties, including its ability to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. It is also used in the synthesis of other compounds, such as piperidine-4-carboxylic acid and piperidine-4-carbonylbenzene.
科学研究应用
5-OH-PBA has been widely studied for its various biological and pharmacological properties. It has been found to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 5-OH-PBA has been found to be effective in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. It has also been studied for its potential to be used as an anticonvulsant, anti-inflammatory, and anti-cancer agent.
作用机制
The mechanism of action of 5-OH-PBA is not fully understood. However, it is known to act as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. It is believed that 5-OH-PBA inhibits the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
5-OH-PBA has been shown to have various biochemical and physiological effects. It has been shown to reduce levels of oxidative stress, which is associated with a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to reduce inflammation, which is associated with a variety of diseases, including arthritis and asthma.
实验室实验的优点和局限性
5-OH-PBA is a relatively stable compound that is relatively easy to synthesize. It is also relatively nontoxic and has a wide range of applications. However, it is not water soluble, which limits its use in some experiments. Additionally, it is not as widely available as some other compounds, which may limit its use in some experiments.
未来方向
The potential applications of 5-OH-PBA are still being explored. Some potential future directions include further research into its potential as an antioxidant, anti-inflammatory, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research into its potential use as an anticonvulsant, anti-inflammatory, and anti-cancer agent is warranted. Additionally, further research into its potential use as an inhibitor of cytochrome P450 enzymes and as an inhibitor of drug metabolism is needed. Finally, further research into its potential use as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular disease is warranted.
合成方法
5-OH-PBA is synthesized by the reaction between piperidine-1-carbonyl chloride and 5-hydroxybenzoic acid. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction produces a mixture of the desired 5-OH-PBA and a byproduct, piperidine-4-carboxylic acid. The mixture is then purified by recrystallization or column chromatography to obtain the desired 5-OH-PBA.
属性
IUPAC Name |
3-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17-11-15(10-16(12-17)19(23)24)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAJXWBIKXJOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692282 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261907-04-3 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


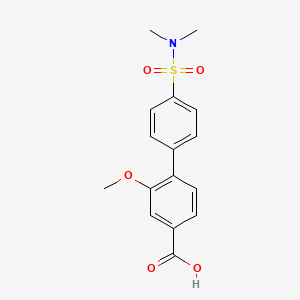
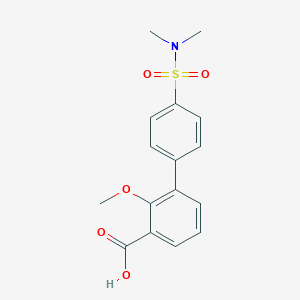
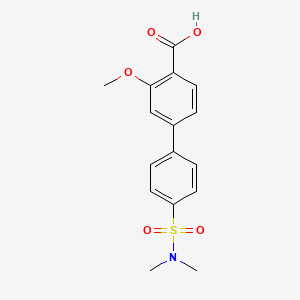
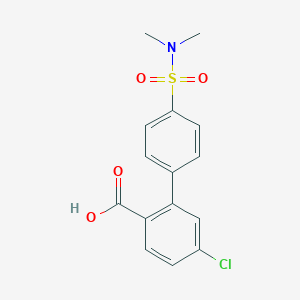
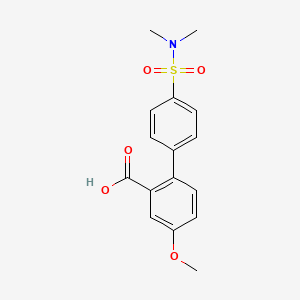
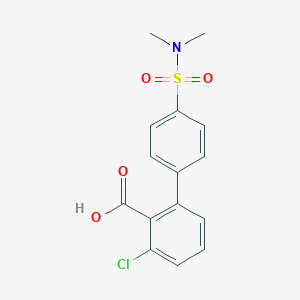
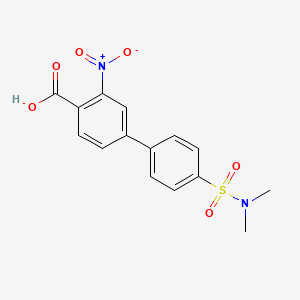
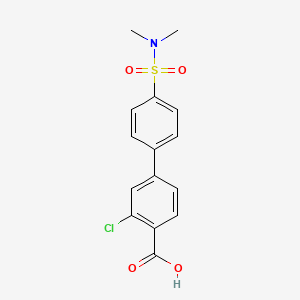
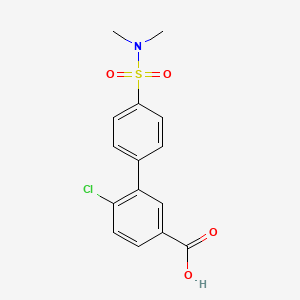
![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)

![2-Methyl-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412292.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)